Dhodh-IN-16

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

二氢乳清酸脱氢酶抑制剂-IN-16 是一种靶向二氢乳清酸脱氢酶 (DHODH) 的小分子抑制剂,DHODH 是一种参与嘧啶核苷酸从头合成的酶。这种酶对于快速分裂的细胞(包括癌细胞)的增殖至关重要。 DHODH 抑制剂(如二氢乳清酸脱氢酶抑制剂-IN-16)已显示出在治疗各种癌症和自身免疫性疾病方面具有前景,其通过破坏嘧啶生物合成并诱导细胞周期阻滞和凋亡来实现 .

准备方法

合成路线和反应条件: 二氢乳清酸脱氢酶抑制剂-IN-16 的合成通常涉及多个步骤,从市售起始原料开始。关键步骤包括:

- 通过一系列缩合和环化反应形成核心骨架。

- 引入增强与 DHODH 结合亲和力和特异性的官能团。

- 使用高效液相色谱 (HPLC) 和核磁共振 (NMR) 光谱等技术对最终产物进行纯化和表征。

工业生产方法: 二氢乳清酸脱氢酶抑制剂-IN-16 的工业生产涉及扩大实验室合成程序,同时确保一致性、纯度和产量。 这通常需要优化反应条件、使用自动化反应器和严格的质量控制措施以满足监管标准 .

化学反应分析

反应类型: 二氢乳清酸脱氢酶抑制剂-IN-16 经历各种化学反应,包括:

氧化: 将二氢乳清酸转化为乳清酸。

还原: 将硝基还原为胺。

取代: 在芳香环上引入取代基。

常用试剂和条件:

氧化: 在泛醌存在下由 DHODH 催化。

还原: 通常使用氢气或金属氢化物等还原剂进行。

取代: 通常涉及使用卤素或磺酰氯等试剂的亲电芳香取代反应。

科学研究应用

二氢乳清酸脱氢酶抑制剂-IN-16 具有广泛的科学研究应用,包括:

化学: 用作工具化合物来研究 DHODH 在嘧啶生物合成中的作用及其抑制。

生物学: 研究其对各种细胞类型的细胞增殖、凋亡和代谢途径的影响。

医学: 探索作为治疗癌症、自身免疫性疾病和病毒感染的潜在治疗剂。

作用机制

二氢乳清酸脱氢酶抑制剂-IN-16 通过抑制 DHODH 的活性发挥作用,DHODH 是一种位于线粒体内膜的酶。DHODH 催化二氢乳清酸氧化为乳清酸,这是从头合成嘧啶核苷酸的关键步骤。二氢乳清酸脱氢酶抑制剂-IN-16 对 DHODH 的抑制导致细胞内嘧啶库的枯竭,从而导致 DNA 和 RNA 合成的抑制、细胞周期阻滞和凋亡。 这种机制在快速分裂的细胞(如癌细胞)中特别有效 .

类似化合物:

布雷喹那: 另一种 DHODH 抑制剂,具有相似的作用机制,但化学结构不同。

来氟米特: 一种免疫抑制药物,也抑制 DHODH,用于治疗类风湿性关节炎。

特立氟胺: 来氟米特的代谢物,具有类似的 DHODH 抑制活性。

二氢乳清酸脱氢酶抑制剂-IN-16 的独特性: 二氢乳清酸脱氢酶抑制剂-IN-16 由于其在抑制 DHODH 方面的高特异性和效力而独一无二。 与其他 DHODH 抑制剂相比,它在临床前模型中显示出优越的疗效,使其成为进一步开发为治疗剂的有希望的候选药物 .

相似化合物的比较

Brequinar: Another DHODH inhibitor with a similar mechanism of action but different chemical structure.

Leflunomide: An immunosuppressive drug that also inhibits DHODH and is used in the treatment of rheumatoid arthritis.

Teriflunomide: A metabolite of leflunomide with similar DHODH inhibitory activity.

Uniqueness of DHODH-IN-16: this compound is unique due to its high specificity and potency in inhibiting DHODH. It has shown superior efficacy in preclinical models compared to other DHODH inhibitors, making it a promising candidate for further development as a therapeutic agent .

属性

IUPAC Name |

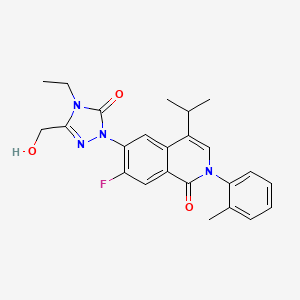

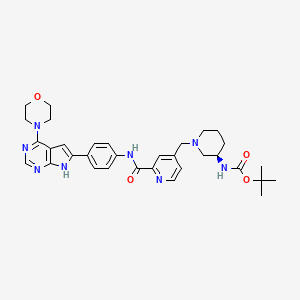

6-[4-ethyl-3-(hydroxymethyl)-5-oxo-1,2,4-triazol-1-yl]-7-fluoro-2-(2-methylphenyl)-4-propan-2-ylisoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN4O3/c1-5-27-22(13-30)26-29(24(27)32)21-11-16-17(10-19(21)25)23(31)28(12-18(16)14(2)3)20-9-7-6-8-15(20)4/h6-12,14,30H,5,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKHQYHQHLKJNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN(C1=O)C2=C(C=C3C(=C2)C(=CN(C3=O)C4=CC=CC=C4C)C(C)C)F)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

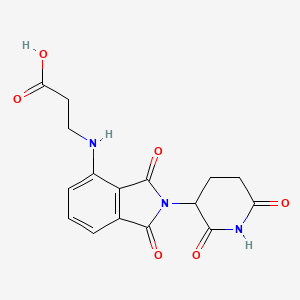

![[(2S)-3-[2-(6-methylpyridin-3-yl)quinolin-6-yl]oxy-2-(oxan-2-yloxy)propyl] 4-methylbenzenesulfonate](/img/structure/B8201702.png)

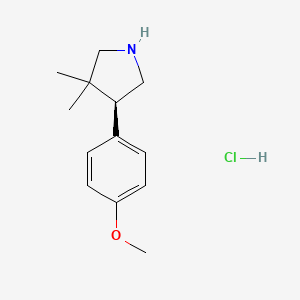

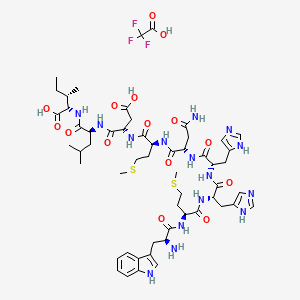

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B8201713.png)

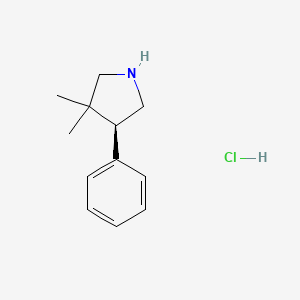

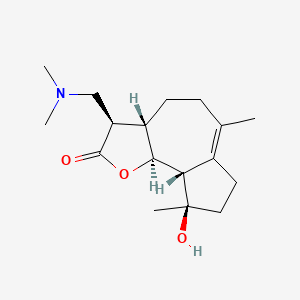

![(3Z)-5-methoxy-3-[[3-[(E)-2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethenyl]-1H-indazol-6-yl]methylidene]-1H-indol-2-one;dihydrochloride](/img/structure/B8201719.png)

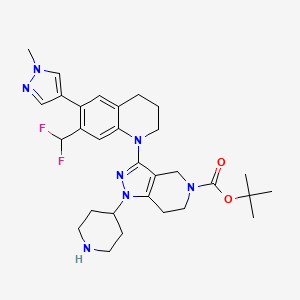

![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[6-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8201766.png)